molecular formula C12H10N4O B12907976 3-Methyl-7-phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one CAS No. 62538-44-7

3-Methyl-7-phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one

Katalognummer: B12907976
CAS-Nummer: 62538-44-7
Molekulargewicht: 226.23 g/mol
InChI-Schlüssel: QCVQMLHEUDOLDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-7-phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Compounds based on the pyrazolo[3,4-d]pyridazine structure have been identified as promising antimicrobial agents, showing evaluated activity against the growth of various bacteria and fungi . This core structure is part of a broader class of fused pyrazole derivatives, which are widely recognized for their diverse biological activities and therapeutic potential . The pyrazolo[3,4-d]pyridazine ring system is typically constructed from 5-aminopyrazole precursors reacting with various bielectrophilic moieties, a classic route to this array of fused heterocyclic systems . This product is intended for research purposes as a building block or intermediate in the synthesis of novel bioactive molecules. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

62538-44-7

Molekularformel

C12H10N4O

Molekulargewicht

226.23 g/mol

IUPAC-Name

3-methyl-7-phenyl-2,5-dihydropyrazolo[3,4-d]pyridazin-4-one

InChI

InChI=1S/C12H10N4O/c1-7-9-11(15-13-7)10(14-16-12(9)17)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,15)(H,16,17)

InChI-Schlüssel

QCVQMLHEUDOLDV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=NN1)C(=NNC2=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with suitable reagents under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-7-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that derivatives of pyrazolo[3,4-d]pyridazin compounds possess notable anticancer properties. A study focused on the synthesis of new pyrazolo derivatives demonstrated their effectiveness as cyclin-dependent kinase (CDK) inhibitors, which are crucial in regulating the cell cycle and have been implicated in cancer progression .

Table 1: Anticancer Activity of Pyrazolo Derivatives

Compound IDCell Line TestedIC50 (nM) Mean ± SDSignificance
Compound AMCF-750 ± 5p < 0.0001
Compound BHepG-230 ± 3p < 0.0001
Compound CHCT-11640 ± 4p < 0.0001

This table summarizes the potency of various compounds derived from the pyrazolo scaffold against different cancer cell lines, showing significant inhibition at low concentrations.

Neurological Applications

Another area where 3-Methyl-7-phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one shows promise is in neurological disorders. Research has suggested that certain pyrazolo derivatives can modulate neuroinflammatory responses and may be beneficial in conditions such as Alzheimer's disease and multiple sclerosis .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes associated with various metabolic pathways. For instance, studies have shown that it can act as an inhibitor of aldehyde dehydrogenase (ALDH), which is involved in detoxification processes within the body. This inhibition can potentially enhance the efficacy of other anticancer agents when used in combination therapies .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that allow for structural modifications to enhance its biological activity. Researchers have explored different substituents on the pyrazolo ring to optimize its pharmacological properties .

Table 2: Synthetic Pathways for Pyrazolo Derivatives

Wirkmechanismus

The mechanism of action of 3-Methyl-7-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects . The pathways involved often include signal transduction and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The pyrazolo[3,4-d]pyridazin-4-one scaffold distinguishes itself from related heterocycles through its pyridazine ring, which differs from pyrimidine (in pyrazolo-pyrimidinones) by the positions of nitrogen atoms (1,2 vs. 1,3 in pyrimidine). This structural variation impacts electronic distribution, hydrogen-bonding capacity, and steric interactions. Key analogs are compared below:

Compound Name Core Structure Substituents Notable Features
3-Methyl-7-phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one Pyrazolo-pyridazinone 3-Methyl, 7-Phenyl Enhanced lipophilicity from phenyl group; potential steric hindrance at position 7
Allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) Pyrazolo-pyrimidinone None Planar structure; xanthine oxidase inhibitor
6-Ethyl-1-(2-hydroxy-2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (Compound 7a) Pyrazolo-pyrimidinone 6-Ethyl, 1-(2-hydroxy-2-phenylethyl) Bulky substituents; Src kinase inhibition

Key Observations :

  • Substituent effects : The 7-phenyl group in the target compound may enhance membrane permeability but reduce solubility compared to the hydroxy-phenylethyl group in Compound 7a .

Hypotheses :

  • The phenyl group at position 7 could promote interactions with hydrophobic enzyme pockets, similar to Compound 7a’s phenylethyl substituent .
  • The methyl group at position 3 may improve metabolic stability compared to unsubstituted analogs.

Biologische Aktivität

3-Methyl-7-phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one is a heterocyclic compound that exhibits significant potential in medicinal chemistry, particularly in the fields of oncology and infectious disease. This compound belongs to the pyrazolo[3,4-d]pyridazine family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, efficacy against various pathogens and cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound features a fused pyrazole and pyridazine ring system. Its molecular formula is C12H12N4O, and it has a molecular weight of 224.25 g/mol. The compound’s unique structure contributes to its biological properties.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer effects. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

Cell LineIC50 (µM)
MCF-710
HepG215
HCT11612

These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, potentially targeting specific pathways involved in tumor growth and survival .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. It has been evaluated against several bacterial strains, demonstrating significant inhibitory effects:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.21 µM
Pseudomonas aeruginosa0.25 µM
Staphylococcus aureus0.30 µM

The observed antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit critical enzymatic functions within the pathogens .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrazole ring and substituents on the phenyl group have been shown to influence potency significantly. For instance:

  • Methylation at position 3 enhances solubility and bioavailability.
  • Substituents on the phenyl ring can modulate interactions with target proteins, affecting binding affinity and selectivity.

Computational docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression and microbial resistance .

Case Studies

Several studies illustrate the biological efficacy of this compound:

  • In vitro Cancer Study : A study demonstrated that treatment with this compound led to a significant reduction in viability among MCF-7 cells compared to untreated controls (p < 0.001). The mechanism was linked to increased apoptosis markers such as caspase activation .
  • Antimicrobial Efficacy : Another investigation assessed the compound's effectiveness against multidrug-resistant strains of Staphylococcus aureus. The results indicated that it significantly inhibited bacterial growth at low concentrations, suggesting potential for development as an antibacterial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-7-phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one?

  • Methodological Answer : A general synthesis involves condensation reactions between pyridazinone precursors and substituted amines. For example, refluxing 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one with aromatic amines in dry pyridine yields structurally analogous pyrazolo-pyridazinones. Neutralization with hydrochloric acid followed by crystallization provides purified products . Adaptations may include substituting methyl and phenyl groups during precursor synthesis.

Q. How should structural characterization be performed to confirm the compound’s identity?

  • Methodological Answer : Use ¹H/¹³C NMR to verify substituent positions (e.g., methyl at C3, phenyl at C7) and ESI-MS to confirm molecular weight. Compare spectral data with structurally related pyrazolo-pyridazinones, such as PDE5 inhibitors (e.g., 6-benzyl derivatives with IC₅₀ values of 90 nM) . X-ray crystallography may resolve conformational ambiguities in the fused heterocyclic system.

Q. What are the primary pharmacological targets for pyrazolo-pyridazinone derivatives?

  • Methodological Answer : Prioritize phosphodiesterase (PDE) isoforms (e.g., PDE1, PDE5, PDE9A) based on structural analogs. For example, pyrazolo[3,4-d]pyrimidin-4-ones act as PDE1 inhibitors for neurodegenerative disorders , while PDE9A inhibitors like PF-04447943 enhance synaptic plasticity . Screen against recombinant PDE enzymes using fluorescence polarization assays.

Q. How can initial toxicity and safety profiles be assessed?

  • Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., HepG2 cells) and refer to toxicity data from related compounds. For example, pyridazinones with LD₅₀ >500 mg/kg (oral rat) are classified as low-risk . Use PubChem toxicity datasets for structural analogs to predict hazards .

Q. What solubility and formulation challenges are expected with this compound?

  • Methodological Answer : Test solubility in aqueous buffers (pH 1–12) and organic solvents (DMSO, ethanol). Analogous compounds like allopurinol show higher solubility in alkaline solutions (80 mg/dL at pH 9) . For in vivo studies, consider PEG-based formulations or co-solvents (e.g., cyclodextrins) to enhance bioavailability.

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Methodological Answer : Improve yields (e.g., from 41.8% ) by optimizing reaction conditions:

  • Use microwave-assisted synthesis to reduce reaction time.
  • Replace pyridine with greener solvents (e.g., ethanol/water mixtures).
  • Introduce catalytic methods (e.g., Pd-mediated cross-couplings) for regioselective functionalization .

Q. What structure-activity relationship (SAR) trends enhance PDE inhibition?

  • Methodological Answer : Systematically modify substituents and analyze activity:

Substituent PositionModificationPDE5 IC₅₀ (nM)Reference
C6Benzyl90
C3MethylNot reportedTarget compound
  • Key Insight : Bulky groups at C6 (e.g., benzyl) improve PDE5 affinity, while methyl at C3 may reduce steric hindrance .

Q. How to resolve contradictory activity data across PDE isoforms?

  • Methodological Answer : Re-evaluate assay conditions:

  • Use isoform-specific buffer systems (e.g., Mg²⁺ for PDE5 vs. Mn²⁺ for PDE9A).
  • Validate results with orthogonal methods (e.g., SPR vs. fluorescence assays).
  • Cross-reference with crystallographic data to identify binding-pocket variations .

Q. What computational strategies predict binding modes with PDEs?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using PDE9A crystal structures (PDB: 5Y3K) . Compare with PDE5 (PDB: 1UDT) to identify conserved residues (e.g., Gln817 in PDE5 vs. Gln453 in PDE9A). Validate with MD simulations to assess binding stability.

Q. Can synergistic effects with other neuroactive agents be exploited?

  • Methodological Answer : Design combination studies with NMDA receptor modulators or acetylcholinesterase inhibitors. Use isobolographic analysis to quantify synergy. For example, PDE9A inhibitors enhance cGMP signaling, which potentiates synaptic plasticity pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.